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Compound of Interest

Ethyl 5-tert-butylisoxazole-3-
Compound Name:
carboxylate

cat. No.: B1317826

Introduction

Ethyl 5-tert-butylisoxazole-3-carboxylate is a valuable heterocyclic building block in organic
synthesis, primarily recognized for its role as a key precursor in the development of targeted
pharmaceuticals. The isoxazole core, substituted with a tert-butyl group at the 5-position and
an ethyl carboxylate at the 3-position, provides a stable and synthetically versatile scaffold. Its
principal application lies in the synthesis of the potent FMS-like Tyrosine Kinase 3 (FLT3)
inhibitor, quizartinib (AC220), a drug developed for the treatment of Acute Myeloid Leukemia
(AML).[1]

Key Application: Synthesis of Quizartinib (AC220)

The 5-tert-butylisoxazol-3-yl moiety is a critical component of quizartinib, a second-generation
FLT3 inhibitor.[1] Quizartinib has demonstrated high efficacy, particularly in patients with FLT3-
Internal Tandem Duplication (FLT3-ITD) mutations, which are associated with a poor prognosis
in AML.[2] The synthesis of quizartinib involves the formation of a urea linkage between a
complex aniline derivative and the amine derived from Ethyl 5-tert-butylisoxazole-3-
carboxylate.[2]

The synthetic strategy involves the conversion of the ethyl ester to an amine, which then serves
as a key intermediate. This transformation is typically achieved through a multi-step process:
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e Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding 5-tert-butylisoxazole-3-
carboxylic acid.

o Rearrangement: The carboxylic acid is then converted to 5-tert-butylisoxazol-3-amine. This is
commonly achieved through reactions like the Curtius or Hofmann rearrangement, which
transform a carboxylic acid or its derivative into a primary amine with the loss of one carbon
atom.[3][4][5]

o Urea Formation: The resulting 5-tert-butylisoxazol-3-amine is activated and coupled with the
aniline portion of the molecule to form the final urea structure of quizartinib.[2]

Biological Significance of the Isoxazole Moiety in Quizartinib

Quizartinib functions by inhibiting the autophosphorylation of the FLT3 receptor, thereby
blocking downstream signaling pathways that are crucial for the proliferation and survival of
leukemic cells.[2] These pathways include RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and
JAK/STATS.[2] The N-(5-tert-butyl-isoxazol-3-yl)urea fragment plays a crucial role in binding to
the kinase domain of FLT3.

Quantitative Data

Table 1: Biological Activity of Quizartinib (AC220)

Parameter Target/Cell Line Value Reference
Binding Affinity (Kd) FLT3 1.6 nM [3]
FLT3-ITD (MV4-11
IC50 1.1 nM [3]
cells)

Wild-Type FLT3
IC50 4.2 nM [3]
(RS4;11 cells)

Table 2: Synthesis Yields for Quizartinib and Intermediates
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Reaction Step Product Yield Reference

Quizartinib (from
. i ) 55% (overall from
Urea formation intermediates 9 and ) ) [2]
11) starting material 2)

Phenyl-[5-(tert-
Carbamate formation butyl)isoxazol-3- Not specified [2]

ylJcarbamate (11)

Experimental Protocols

Protocol 1: Synthesis of 5-tert-butylisoxazole-3-carboxylic Acid (Hypothetical Protocol based on
Standard Ester Hydrolysis)

This protocol describes the saponification of Ethyl 5-tert-butylisoxazole-3-carboxylate to its
corresponding carboxylic acid.

¢ Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve Ethyl 5-tert-butylisoxazole-3-carboxylate (1.0 eq) in a mixture of
ethanol and water (e.g., 2:1 v/v).

» Saponification: Add sodium hydroxide (NaOH, 1.5 eq) to the solution. Heat the reaction
mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and remove
the ethanol under reduced pressure.

« Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath.
Carefully acidify the solution to pH 2-3 using a dilute solution of hydrochloric acid (e.g., 1M
HCI). A precipitate should form.

« |solation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry
under vacuum to yield 5-tert-butylisoxazole-3-carboxylic acid.
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Protocol 2: Synthesis of 3-Amino-5-tert-butylisoxazole via Curtius Rearrangement (Plausible
Protocol)

This protocol outlines the conversion of the carboxylic acid to the key amine intermediate via a
Curtius rearrangement.[3][6][7]

e Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon), suspend 5-tert-butylisoxazole-3-carboxylic acid (1.0 eq) in a dry,
non-polar solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.2 eq)
dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the mixture at
room temperature for 1-2 hours until the evolution of gas ceases. Remove the solvent and
excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

e Acyl Azide Formation: Dissolve the crude acyl chloride in a dry aprotic solvent like acetone or
THF. Cool the solution in an ice bath and add a solution of sodium azide (NaNs, 1.5 eq) in
water dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1-2 hours.

o Rearrangement to Isocyanate: After formation of the acyl azide (monitor by IR spectroscopy
for the characteristic azide peak at ~2130 cm™1), carefully extract the azide into a non-polar
solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene
solution to reflux (around 110 °C) to induce the Curtius rearrangement. The acyl azide will
decompose to the isocyanate with the evolution of nitrogen gas.[5] The reaction is complete
when gas evolution stops.

o Hydrolysis to Amine: Cool the solution containing the isocyanate. Carefully add dilute
agueous acid (e.g., 2M HCI) and heat the mixture to reflux for several hours to hydrolyze the
isocyanate to the primary amine.

« |solation: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 10.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic
layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-
Amino-5-tert-butylisoxazole.

Protocol 3: Synthesis of Quizartinib (AC220) from 3-Amino-5-tert-butylisoxazole[2]

This protocol is adapted from the published synthesis of quizartinib.[2]
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e Activation of Amine: In a suitable reactor, dissolve 3-Amino-5-tert-butylisoxazole (10, 1.0 eq)
in an appropriate solvent (e.g., dichloromethane). Add a base such as triethylamine or
pyridine. Cool the mixture in an ice bath and add phenyl chloroformate (1.1 eq) dropwise.
Allow the reaction to stir at room temperature until completion to form Phenyl-[5-(t-
butyl)isoxazol-3-yllcarbamate (11).

e Coupling Reaction: In a separate flask, dissolve the aniline intermediate, 4-[7-[2-(4-
Morpholinyl)ethoxy]-imidazo[2,1-b][1,3]benzothiazole-2-yl]aniline (9, 1.0 eq), in a polar
aprotic solvent like DMSO.

o Urea Formation: Add the solution of the carbamate intermediate (11) to the solution of the
aniline intermediate (9). Heat the mixture (e.g., to 55-60 °C) and stir for several hours until
the reaction is complete (monitored by LC-MS).

« |solation and Purification: Upon completion, cool the reaction mixture. The product can be
precipitated by the addition of an anti-solvent or purified by standard chromatographic
techniques to yield quizartinib. The final product purity can be assessed by HPLC.[2]
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Caption: FLT3 signaling pathway and its inhibition by Quizartinib.

Click to download full resolution via product page

Caption: Synthetic workflow for Quizartinib from the ethyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-
b][1,3]benzothiazol-2-ylJphenyl}urea dihydrochloride (AC220), a uniquely potent, selective,
and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. Synthesis of Quizartinib [cjph.com.cn]

o 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

e 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

e 5. masterorganicchemistry.com [masterorganicchemistry.com]
e 6. Curtius Rearrangement [organic-chemistry.org]

e 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal
Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1317826?utm_src=pdf-body-img
https://www.benchchem.com/product/b1317826?utm_src=pdf-body-img
https://www.benchchem.com/product/b1317826?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/19754199/
https://pubmed.ncbi.nlm.nih.gov/19754199/
https://pubmed.ncbi.nlm.nih.gov/19754199/
https://pubmed.ncbi.nlm.nih.gov/19754199/
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2020.01.004
https://en.wikipedia.org/wiki/Curtius_rearrangement
https://en.wikipedia.org/wiki/Hofmann_rearrangement
https://www.masterorganicchemistry.com/2017/09/19/hofmann-and-curtius-rearrangements/
https://www.organic-chemistry.org/namedreactions/curtius-rearrangement.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6604631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6604631/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes: Ethyl 5-tert-butylisoxazole-3-
carboxylate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317826#use-of-ethyl-5-tert-butylisoxazole-3-
carboxylate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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